
1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with a thiophen-3-ylmethylamine in the presence of a coupling agent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a carboxamide group at the 4-position and a thiophene ring attached to the nitrogen of the triazole ring via a methylene bridge .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-rich thiophene and triazole rings, as well as the electron-withdrawing carboxamide group. These could participate in various chemical reactions, such as electrophilic aromatic substitution or nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity and Theoretical Calculations
Antileishmanial Activity Study
Triazole derivatives, including those structurally similar to "1-methyl-N-(thiophen-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide," have been studied for their antileishmanial activities. A specific study focused on 4-amino-1,2,4-triazole derivatives, highlighting their potential in combating Leishmania infantum promastigots. Theoretical calculations using Density Functional Theory (DFT) provided insights into the structural and spectroscopic parameters, supporting the experimental findings of antileishmanial activity (Süleymanoğlu et al., 2017).
Synthesis and Chemical Properties
Chemical Modification
The chemical modification and exploration of physicochemical properties are crucial aspects of research on triazole derivatives. Studies have focused on synthesizing new derivatives and evaluating their biological and chemical behaviors. This includes investigations into the synthesis, physical, and chemical properties of compounds incorporating triazole moieties, showcasing the broad interest in these compounds' functionalities and potential applications (Bihdan & Parchenko, 2021).
Biological and Pharmacological Potential
Biological Evaluation
Research into triazole derivatives also encompasses their biological and pharmacological potentials. Various studies have synthesized and evaluated triazole-containing compounds as possible antimicrobial agents, highlighting their moderate to good activities against bacterial and fungal strains. This indicates the potential of triazole derivatives in developing new antimicrobial drugs (Jadhav et al., 2017).
Anticancer Activities
Anticancer Agents
The synthesis of triazole derivatives incorporating thiazole moieties and their evaluation as potent anticancer agents represent another significant application. Some synthesized compounds have demonstrated effective inhibition of cancer cell proliferation, suggesting their utility in anticancer strategies (Gomha et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-N-(thiophen-3-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-13-5-8(11-12-13)9(14)10-4-7-2-3-15-6-7/h2-3,5-6H,4H2,1H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNISEJDUUYUDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

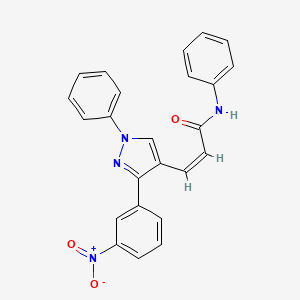
![2-{[bis(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2961481.png)
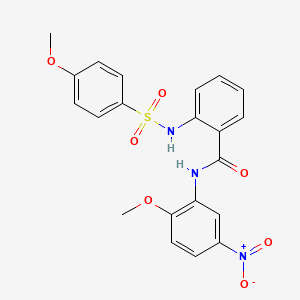
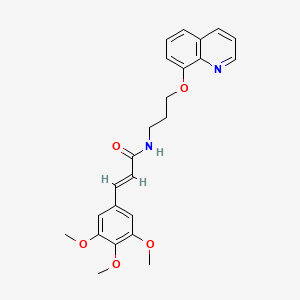
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2961484.png)

![Methyl (E)-4-[(6-methylsulfonylpyridine-3-carbonyl)amino]but-2-enoate](/img/structure/B2961488.png)
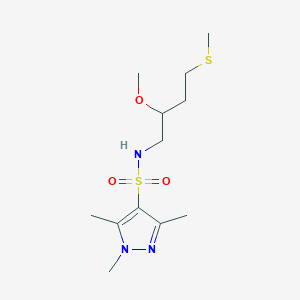
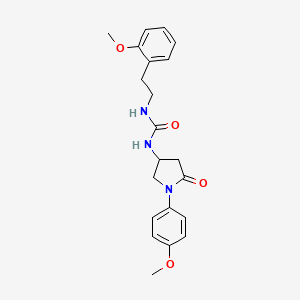
![2-[(3-Methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2961492.png)
![5-(1,2-dithiolan-3-yl)-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pentanamide](/img/structure/B2961493.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2961494.png)

